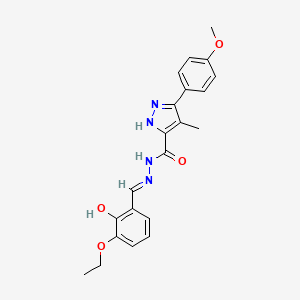
Dimethyl 5-(acetylamino)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-(acetylamino)isophthalate is an organic compound with the molecular formula C12H13NO5 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with an acetylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(acetylamino)isophthalate typically involves the following steps:
Nitration: Isophthalic acid is first nitrated to form 5-nitroisophthalic acid.
Esterification: The nitro compound is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield dimethyl 5-nitroisophthalate.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder in acidic conditions, resulting in dimethyl 5-aminoisophthalate.
Acetylation: Finally, the amino group is acetylated using acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: for nitration and esterification steps to ensure consistent product quality and yield.
Catalytic hydrogenation: for the reduction step to improve efficiency and reduce reaction time.
Automated acetylation: systems to control the reaction conditions precisely and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-(acetylamino)isophthalate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 5-(acetylamino)isophthalic acid.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products
Hydrolysis: 5-(acetylamino)isophthalic acid.
Substitution: Various substituted isophthalates depending on the nucleophile used.
Oxidation: Oxidized derivatives like quinones.
Aplicaciones Científicas De Investigación
Dimethyl 5-(acetylamino)isophthalate has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polyesters and polyamides, contributing to the development of high-performance materials.
Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and inflammatory diseases.
Biochemistry: Utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industrial Chemistry: Employed in the production of specialty chemicals and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of dimethyl 5-(acetylamino)isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The ester groups can undergo hydrolysis, releasing the active isophthalic acid derivative, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl isophthalate: Lacks the acetylamino group, making it less reactive in certain biochemical applications.
Dimethyl 5-nitroisophthalate: Contains a nitro group instead of an acetylamino group, leading to different reactivity and applications.
Dimethyl 5-aminoisophthalate: Has an amino group instead of an acetylamino group, affecting its solubility and reactivity.
Uniqueness
Dimethyl 5-(acetylamino)isophthalate is unique due to the presence of both ester and acetylamino functional groups, which confer specific reactivity and interaction capabilities. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science.
Propiedades
Fórmula molecular |
C12H13NO5 |
|---|---|
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
dimethyl 5-acetamidobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-10-5-8(11(15)17-2)4-9(6-10)12(16)18-3/h4-6H,1-3H3,(H,13,14) |
Clave InChI |
ZEQSOHDAWLNLKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,5-Dimethylphenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11984029.png)


![3-Nitro-N'-{(E)-[4-oxo-2-(2-pyrimidinylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide](/img/structure/B11984045.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B11984049.png)
![3-(3,4-dimethoxyphenyl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984052.png)


![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11984069.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11984076.png)
![N,3a,6a-trimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B11984082.png)



